

# Synthesis and Characterization of Methyl 2-phenylquinoline-4-carboxylate: A Technical Guide

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## Compound of Interest

**Compound Name:** *Methyl 2-phenylquinoline-4-carboxylate*

**Cat. No.:** *B452112*

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This guide provides an in-depth overview of the synthesis and characterization of **Methyl 2-phenylquinoline-4-carboxylate**, a key intermediate in the development of various pharmacologically active compounds. This document outlines detailed experimental protocols for its synthesis, starting from readily available precursors, and provides a comprehensive analysis of its structural and spectroscopic properties.

## Synthesis

The synthesis of **Methyl 2-phenylquinoline-4-carboxylate** is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 2-phenylquinoline-4-carboxylic acid, via established methods such as the Doebner reaction or the Pfitzinger synthesis. The second step is the esterification of the carboxylic acid to yield the final methyl ester.

## Synthesis of 2-phenylquinoline-4-carboxylic acid

Two primary methods for the synthesis of the carboxylic acid precursor are detailed below.

The Doebner reaction is a one-pot, three-component condensation reaction that provides an efficient route to 2-substituted quinoline-4-carboxylic acids.[\[1\]](#)[\[2\]](#)

## Experimental Protocol:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.1 mmol), benzaldehyde (1.0 mmol), and pyruvic acid (1.0 mmol) in ethanol (10 mL).
- Add a catalytic amount of a Lewis acid, such as iron(III) trifluoromethanesulfonate (15 mol%), to the mixture.<sup>[2]</sup>
- Heat the reaction mixture to reflux (approximately 80°C) and maintain for 3-4 hours.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
- Collect the crude product by filtration.
- Recrystallize the solid from a suitable solvent, such as ethanol, to afford pure 2-phenylquinoline-4-carboxylic acid.

The Pfitzinger synthesis offers an alternative route to quinoline-4-carboxylic acids through the reaction of isatin with a carbonyl compound in the presence of a base.<sup>[3][4]</sup>

## Experimental Protocol:

- Dissolve isatin (1.0 equiv) in an aqueous solution of potassium hydroxide (3.0 equiv).
- Add acetophenone (1.2 equiv) to the reaction mixture.
- Heat the mixture to reflux for 12-18 hours.
- After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.
- Collect the solid by filtration, wash with water, and dry.

- Recrystallize the crude product from an appropriate solvent to obtain pure 2-phenylquinoline-4-carboxylic acid.

## Fischer Esterification of 2-phenylquinoline-4-carboxylic acid

The final step involves the acid-catalyzed esterification of 2-phenylquinoline-4-carboxylic acid with methanol.

Experimental Protocol:

- Suspend 2-phenylquinoline-4-carboxylic acid (1.0 equiv) in methanol (excess).
- Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.2 equiv).
- Heat the mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
- After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
- The product, **Methyl 2-phenylquinoline-4-carboxylate**, will precipitate.
- Collect the solid by filtration, wash with water, and dry.
- Recrystallize from a suitable solvent like ethanol to obtain the pure product. A yield of approximately 50% can be expected, with a melting point of 332 K (59 °C).

## Characterization

The structure and purity of the synthesized **Methyl 2-phenylquinoline-4-carboxylate** can be confirmed by a combination of spectroscopic and physical methods.

## Physical Properties

Property	Value
Molecular Formula	C <sub>17</sub> H <sub>13</sub> NO <sub>2</sub>
Molecular Weight	263.29 g/mol
Appearance	Pale-yellow crystals
Melting Point	59 °C (332 K)

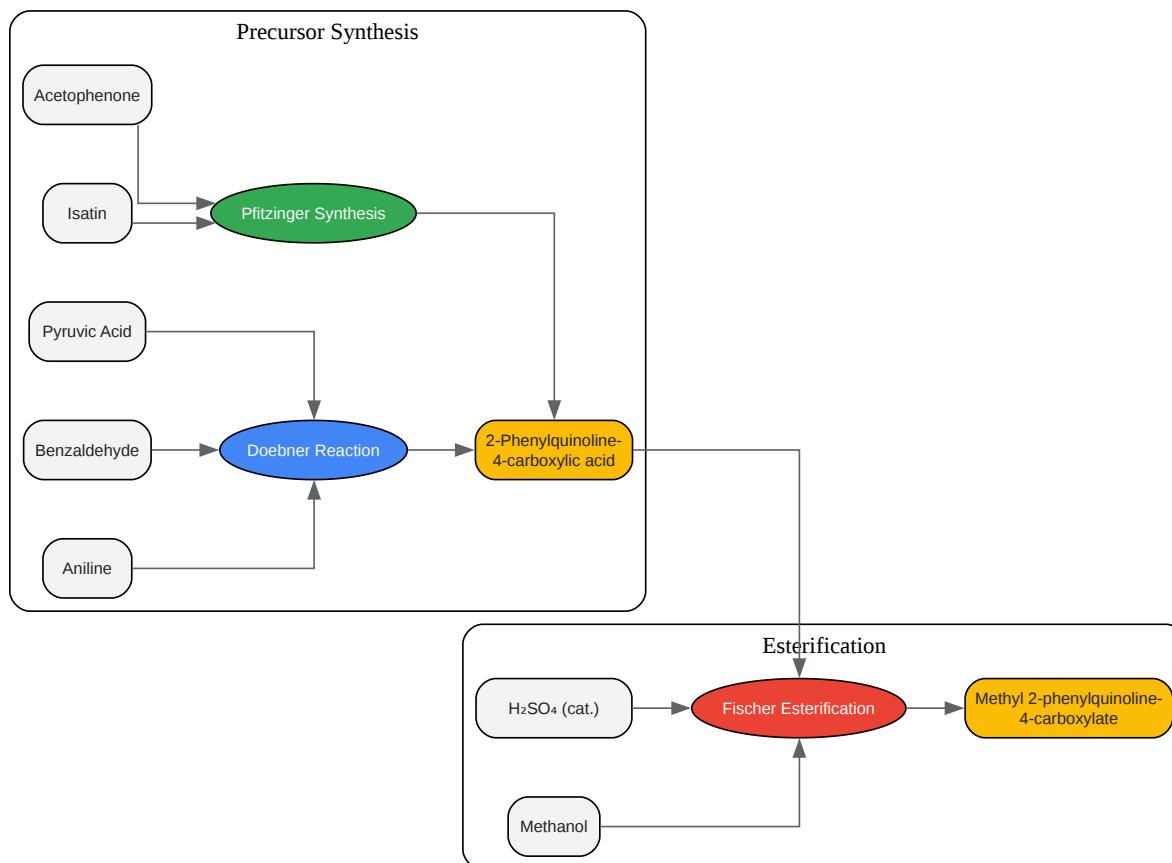
## Spectroscopic Data

The following table summarizes the expected spectroscopic data for **Methyl 2-phenylquinoline-4-carboxylate**, based on the analysis of its precursor and related quinoline derivatives.

Technique	Expected Data
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz), δ (ppm)	~8.2-8.4 (m, 2H, Ar-H), ~7.9-8.1 (m, 2H, Ar-H), ~7.4-7.7 (m, 5H, Ar-H), ~4.0 (s, 3H, OCH <sub>3</sub> )
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz), δ (ppm)	~167 (C=O), ~157 (C=N), ~148, ~139, ~130, ~129, ~128.5, ~128, ~127, ~126, ~125, ~119 (Ar-C), ~53 (OCH <sub>3</sub> )
IR (KBr), ν (cm <sup>-1</sup> )	~3060 (Ar C-H str.), ~2950 (Aliph. C-H str.), ~1725 (C=O ester str.), ~1600, ~1550, ~1490 (C=C & C=N str.), ~1250 (C-O str.)
Mass Spectrometry (EI)	m/z (%): 263 (M <sup>+</sup> ), 232 ([M-OCH <sub>3</sub> ] <sup>+</sup> ), 204 ([M-COOCH <sub>3</sub> ] <sup>+</sup> ), 127

## Visualized Workflows

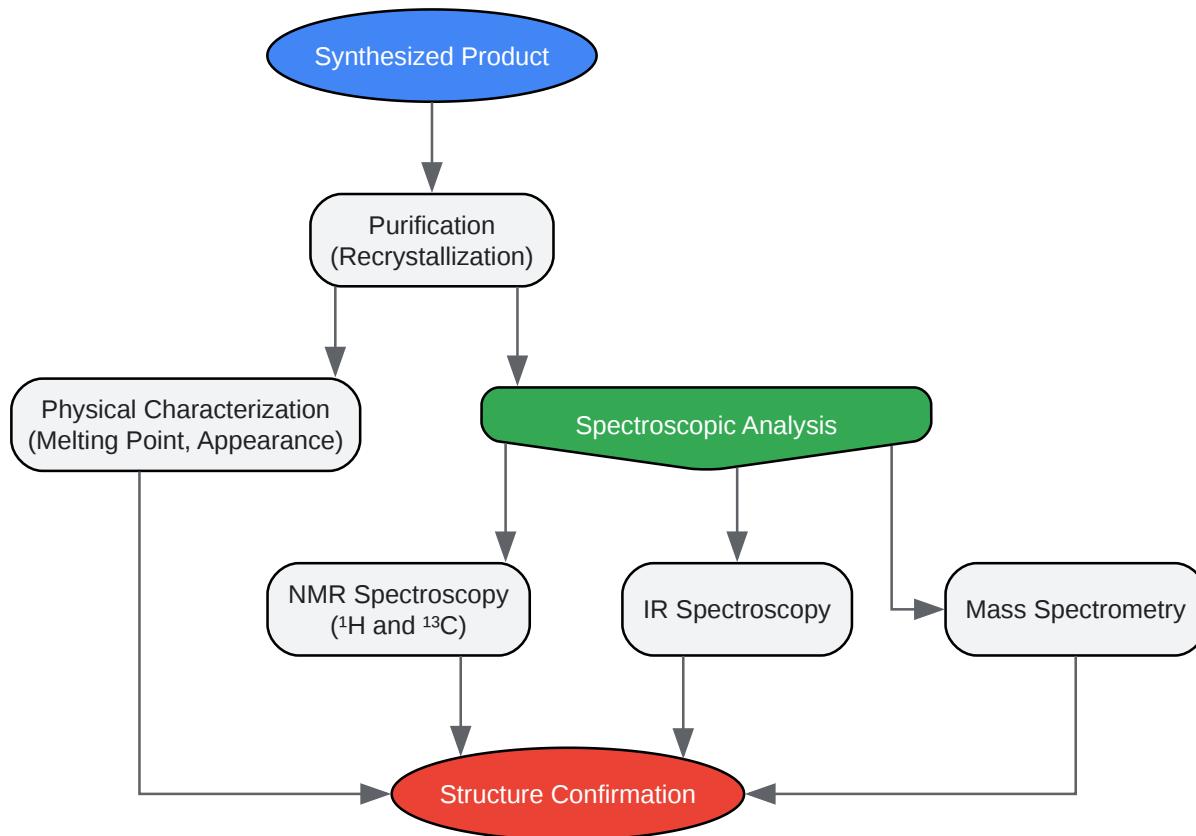
### Synthesis Workflow



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Caption: Synthetic pathways to **Methyl 2-phenylquinoline-4-carboxylate**.

## Characterization Workflow



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Caption: General workflow for the characterization of the final product.

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